molecular formula C13H18N2O2 B2706544 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol CAS No. 1424447-95-9

2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol

Cat. No. B2706544
CAS RN: 1424447-95-9
M. Wt: 234.299
InChI Key: XYFBVPCYIHKEHI-UHFFFAOYSA-N
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Description

2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound, also known as CEPA, is a derivative of the widely used anticancer drug, etoposide. CEPA has been shown to exhibit anticancer properties and has also been studied for its potential use in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is not fully understood. However, studies have suggested that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has been shown to exhibit cytotoxic effects against cancer cells, while exhibiting minimal toxicity towards normal cells. Studies have also suggested that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol can inhibit the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is its potent anticancer properties. 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, one of the limitations of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is its potential toxicity towards normal cells. Further studies are needed to determine the optimal dosage and administration of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol to minimize its toxicity towards normal cells.

Future Directions

There are several future directions for research on 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol. One potential direction is the development of new anticancer drugs based on the structure of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol. Further studies are needed to determine the optimal dosage and administration of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol to maximize its anticancer effects while minimizing its toxicity towards normal cells.
Another potential direction is the development of new drugs for the treatment of Alzheimer's disease based on the structure of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol. Studies have shown that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol can inhibit the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol for the treatment of Alzheimer's disease.
Conclusion:
In conclusion, 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is a promising compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has been shown to exhibit potent anticancer properties and has also been studied for its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol involves the reaction of etoposide with potassium cyanide and 3-ethylphenylamine in the presence of ethanol. The resulting product is then purified through column chromatography to obtain pure 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol.

Scientific Research Applications

2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has been extensively studied for its potential applications in pharmacology and medicinal chemistry. One of the most promising applications of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is its use as an anticancer agent. Studies have shown that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol exhibits potent cytotoxicity against a variety of cancer cell lines, including lung cancer, breast cancer, and prostate cancer.
In addition to its anticancer properties, 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol can inhibit the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.

properties

IUPAC Name

(3-ethylphenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-12-4-3-5-13(10-12)15(11-14)6-8-17-9-7-16/h3-5,10,16H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFBVPCYIHKEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CCOCCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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